N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide
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Overview
Description
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide is an organic compound that features a bromoethoxy group and a trifluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide typically involves the reaction of 2-bromoethanol with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Scientific Research Applications
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide involves its ability to undergo nucleophilic substitution reactions. The bromo group can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition, where it can form covalent adducts with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: Similar in structure but lacks the trifluoropropanamide moiety.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of the trifluoropropanamide moiety.
Bis(2-bromoethyl) ether: Contains two bromoethyl groups but lacks the trifluoropropanamide moiety.
Uniqueness
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide is unique due to the presence of both the bromoethoxy and trifluoropropanamide groups. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11BrF3NO2 |
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Molecular Weight |
278.07 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)ethyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H11BrF3NO2/c8-1-3-14-4-2-12-6(13)5-7(9,10)11/h1-5H2,(H,12,13) |
InChI Key |
FLUGJFUQCAJQNT-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCBr)NC(=O)CC(F)(F)F |
Origin of Product |
United States |
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